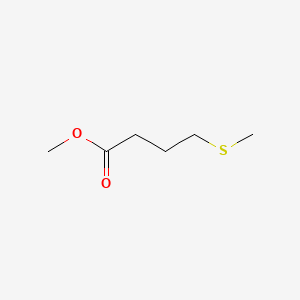

Methyl 4-(methylthio)butyrate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-8-6(7)4-3-5-9-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDLZISNHUMXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201095 | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with sweet, cheesy odour in dilute solution | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/524/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 °C. @ 20.00 mm Hg | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/524/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.953-0.957 | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/524/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53053-51-3 | |

| Record name | Methyl 4-(methylthio)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53053-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-(METHYLTHIO)BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36I1Z35638 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Metabolic Pathways of Methyl 4 Methylthio Butyrate and Its Precursors/analogs

Methionine Salvage Pathway (MSP) Dynamics and Regulation

The Methionine Salvage Pathway (MSP) is a crucial metabolic route for recycling the sulfur-containing portion of S-adenosylmethionine (SAM), a universal methyl group donor in numerous cellular reactions. This pathway prevents the accumulation of the toxic byproduct 5'-methylthioadenosine (MTA) and conserves the essential amino acid methionine. nih.govnih.gov The regulation of the MSP is tightly controlled, as MTA can interfere with SAM-dependent processes and inhibit virulence in pathogens. nih.gov

A key intermediate in the MSP is 2-Keto-4-methylthiobutyrate (KMTB), also known as the keto-analog of methionine. nih.govfrontiersin.org In the final step of the aerobic MSP, KMTB is converted to L-methionine through a transamination reaction. frontiersin.orgresearchgate.net This conversion underscores the role of KMTB as a direct and effective precursor to L-methionine. imrpress.comresearchgate.net Studies in chicks have demonstrated that KMTB is a safe and efficacious precursor for L-methionine synthesis. imrpress.comresearchgate.net The final transamination step is highly redundant and can be catalyzed by several amino acid transaminases, particularly those associated with aromatic and branched-chain amino acids. mdpi.com

The conversion of 5-methylthioribulose-1-phosphate to KMTB in the aerobic MSP involves a series of four key enzymatic reactions. frontiersin.org In organisms like Bacillus subtilis, these steps are catalyzed by distinct enzymes:

Dehydratase (MtnB): This enzyme initiates the conversion. frontiersin.org

Enolase (MtnW): Following dehydration, an enolase acts on the intermediate. frontiersin.org

Phosphatase (MtnX): A phosphatase then removes a phosphate (B84403) group. frontiersin.org

Dioxygenase (MtnD): The final step to produce KMTB is an oxygen-dependent reaction catalyzed by a dioxygenase. frontiersin.orgresearchgate.net This oxygen requirement is a defining characteristic of the "universal" aerobic MSP. nih.gov

The pathway can vary between organisms. For instance, in Klebsiella pneumoniae, a bifunctional enolase/phosphatase is involved. researchgate.net

In some eukaryotes, such as the ciliate Tetrahymena thermophila, several enzymatic steps of the MSP are catalyzed by a single multifunctional fusion enzyme. frontiersin.org The MtnBD fusion protein in T. thermophila is a notable example, combining the functions of MtnB (dehydratase) and MtnD (dioxygenase). nih.govfrontiersin.org Research has shown that the MtnB domain of this fusion protein catalyzes both the dehydratase and enolase reactions, while the MtnD domain performs the dioxygenase reaction. This fusion is believed to be an evolutionary adaptation that streamlines the pathway. However, it has been noted that this fusion protein may still require an external phosphatase for the complete conversion to KMTB.

The universal MSP is inherently aerobic due to the oxygen-dependent dioxygenase (MtnD). nih.gov Consequently, anaerobic organisms must possess alternative pathways to salvage methionine. nih.gov A strictly anaerobic MSP has been identified in certain bacteria, such as the phototrophic bacterium Rhodospirillum rubrum. nih.gov This pathway does not involve the oxygen-requiring steps of the universal pathway. Instead of producing KMTB directly, this anaerobic route involves the formation of intermediates like 2-(methylthio)acetaldehyde and 2-(methylthio)ethanol, ultimately leading to the production of ethylene (B1197577) gas. nih.gov The key enzymes in this pathway include MTA phosphorylase (MtnP), 5-(methylthio)ribose-1-phosphate isomerase (MtnA), and an aldolase-like protein (Ald2). While different from the aerobic pathway, some anaerobic pathways may still converge on KMTB as a key intermediate for methionine regeneration.

Endogenous Formation of 2-Hydroxy-4-(methylthio)butanoic Acid (HMB)

2-Hydroxy-4-(methylthio)butanoic acid (HMB), a methionine analog, is not only a commercially available supplement but also a naturally occurring precursor to methionine in animals like chicks. nih.gov

The endogenous origin of HMB has been traced to a normal biochemical pathway involving 5'-Deoxy-5'-methylthioadenosine (MTA). nih.gov Studies utilizing chick liver enzymes have demonstrated the conversion of radiolabeled MTA into both HMB and KMTB. nih.gov Importantly, these studies also indicated that HMB is not synthesized from KMTB, suggesting a distinct formation route. nih.gov Further fractionation studies have shown that the HMB formed from MTA can then be utilized for the synthesis of L-methionine, a process involving peroxisomal and/or mitochondrial enzymes. nih.gov The conversion of HMB to L-methionine is stereospecific, with different enzymes acting on the D- and L-isomers of HMB. frontiersin.org

Peroxisomal and Mitochondrial Enzyme Involvement in L-Methionine Synthesis from HMB

The conversion of 2-hydroxy-4-(methylthio)butanoic acid (HMB), a hydroxy analogue of methionine, to L-methionine is a critical metabolic process that involves enzymes located in both peroxisomes and mitochondria. This stereospecific pathway ensures the effective utilization of both D- and L-isomers of HMB.

The first step in this conversion is the oxidation of HMB to its keto-acid intermediate, 2-oxo-4-methylthiobutanoic acid (KMB). This oxidation is carried out by two distinct enzymes that act on the different stereoisomers of HMB. The L-isomer of HMB is oxidized by L-2-hydroxy acid oxidase (L-HAOX) , a flavoenzyme that produces peroxide and is primarily found in the peroxisomes of the liver and kidney. In contrast, the D-isomer of HMB is oxidized by D-2-hydroxy acid dehydrogenase (D-HADH) , an enzyme located in the mitochondria. D-HADH has been identified in a wide range of tissues, including the liver, kidney, skeletal muscle, and intestinal mucosa.

The presence of these two distinct enzymes allows for the simultaneous conversion of both D- and L-HMB into the common intermediate KMB, which can then be further metabolized to L-methionine. This dual enzymatic system provides a biochemical basis for the efficient utilization of racemic mixtures of HMB as a methionine source.

Metabolic Intermediates and Related Compounds

The metabolic pathways involving methyl 4-(methylthio)butyrate are characterized by several key intermediates and related sulfur-containing compounds. These molecules play significant roles in amino acid metabolism and the biosynthesis of other important organic molecules.

The central role of KMB is not limited to the salvage pathway of methionine from HMB. It is also an intermediate in the catabolism of L-methionine itself. Elevated levels of KMB can be indicative of inborn errors of methionine metabolism. annualreviews.org

The enzymatic conversion of the D- and L-isomers of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA or HMB) is a highly stereospecific process. As previously mentioned, two different enzymes are responsible for the oxidation of the two enantiomers. L-HMB is a substrate for the peroxisomal L-2-hydroxy acid oxidase, while D-HMB is oxidized by the mitochondrial D-2-hydroxy acid dehydrogenase.

This enantiospecificity ensures that both isomers of HMTBA can be efficiently converted to the common intermediate, 2-oxo-4-methylthiobutanoic acid (KMB). Research using chick liver homogenates has demonstrated that the two enzymes can work in concert to convert a racemic mixture of HMB to L-methionine. This provides a biochemical explanation for the observation that racemic HMB can be as effective as pure L-methionine in protein synthesis in some species.

Recent advancements have led to the development of artificial biocatalytic cascade processes for the synthesis of enantiopure (R)- or (S)-HMTBA from L-methionine. These cascades utilize an L-amino acid deaminase to convert L-methionine to KMB, followed by R- or S-specific lactate (B86563) dehydrogenases to produce the desired HMTBA enantiomer. pnas.org

Thia-fatty acids are fatty acid analogues where a carbon atom in the aliphatic chain is replaced by a sulfur atom. The biosynthesis of these compounds is diverse and can occur through various metabolic pathways.

One notable pathway involves the biosynthesis of 3-thia-α-amino acids on a carrier peptide. nih.gov In this process, an amino acid is first linked to a carrier peptide via an amide bond. Subsequent enzymatic modifications, such as those catalyzed by cobalamin-dependent radical S-adenosylmethionine (SAM) enzymes, lead to the formation of the thia-amino acid. nih.gov For example, in Tistrella mobilis, cysteine is transformed into 3-thiahomoleucine through such a pathway. nih.gov This strategy is thought to be a widespread mechanism for the production of amino acid-derived natural products in bacteria. nih.gov

The metabolism of thia-fatty acids is highly dependent on the position of the sulfur atom. For instance, 3-thia fatty acids are not substrates for β-oxidation and are instead metabolized through omega-oxidation and subsequent peroxisomal β-oxidation. researchgate.netoup.com In contrast, 4-thia fatty acids can undergo mitochondrial β-oxidation to a certain extent. researchgate.netoup.com

Microbial Biosynthesis of Short Chain S-Methyl Thioesters

Microorganisms, particularly those involved in food fermentation, are known to produce a variety of volatile sulfur compounds, including short-chain S-methyl thioesters, which contribute significantly to the aroma and flavor of food products like cheese.

The fungus Geotrichum candidum is a key microorganism in the ripening of certain cheeses and is known to produce a range of S-methyl thioesters, including S-methyl thioacetate (B1230152), S-methyl thiopropionate, and S-methyl thiobutanoate. researchgate.netnih.gov

Research on Geotrichum candidum strain GcG has shown that the synthesis of these short-chain S-methyl thioesters can occur through both enzymatic and spontaneous reactions. The enzymatic synthesis of S-methyl thioacetate has been demonstrated to involve the reaction of methanethiol (B179389) (MTL) and acetyl-CoA. oup.com Methanethiol itself is produced from the degradation of L-methionine by enzymes such as L-methionine γ-lyase.

For longer chain acyl-CoA compounds (C3 to C6), the synthesis of the corresponding S-methyl thioesters in G. candidum appears to be primarily a spontaneous chemical reaction rather than an enzymatic one. oup.com The activation of short-chain fatty acids to their acyl-CoA derivatives is likely a prerequisite for the formation of these thioesters. oup.com

The production of these sulfur compounds by G. candidum is strain-dependent, with different strains generating varying profiles of S-methyl thioesters. researchgate.net

Molecular and Cellular Mechanisms of Biological Activity of Methyl 4 Methylthio Butyrate Analogues

Role as Methionine Analogues in Nutritional Biochemistry

Unlike free methionine, which is extensively degraded by rumen microorganisms, HMTBa and its esters are designed to bypass extensive ruminal breakdown. frontiersin.orgnovusint.com HMTBa possesses a hydroxyl group instead of an amino group, which confers resistance to microbial degradation. novusint.com A significant portion of HMTBa is absorbed directly across the rumen wall and omasum via passive diffusion. novusint.com It is estimated that approximately 40% of the methionine equivalent from HMTBa bypasses the rumen. novusint.com

The isopropyl ester of HMTBa, HMBi, is also an effective source of metabolizable methionine for ruminants. Around 50% of ingested HMBi is absorbed through the rumen wall into the bloodstream as HMTBa. The remaining portion is hydrolyzed in the rumen to HMTBa and is utilized by rumen microbes for microbial protein synthesis. This dual-action of rumen bypass and microbial utilization makes these analogues efficient methionine sources.

Once absorbed, HMTBa is converted into the biologically active L-methionine in a two-step enzymatic process. cambridge.org This conversion is not limited to the liver but occurs in various tissues, including the kidneys and intestines. novusint.comnih.govimrpress.com

The initial step involves the oxidation of HMTBa to 2-keto-4-(methylthio)butanoic acid (KMB). cambridge.org This is a stereospecific process:

L-HMTBa is oxidized by L-2-hydroxy acid oxidase (L-HAOX) , an enzyme primarily found in the peroxisomes of liver and kidney cells. cambridge.org

D-HMTBa is converted by D-2-hydroxy acid dehydrogenase (D-HADH) , an enzyme located in the mitochondria and found in almost all tissues. cambridge.org

The second step is the transamination of the common intermediate, KMB, to L-methionine. cambridge.org This process is ubiquitous throughout the body's tissues. cambridge.org While the liver is a primary site for this conversion, studies in lambs have shown that the kidney is a major source of plasma methionine derived from HMTBa. nih.gov The liver tends to retain the methionine it synthesizes from HMTBa, whereas the kidneys export it for use by other tissues. nih.gov

The portion of HMTBa and its esters that remains in the rumen can positively influence microbial activity. These compounds can serve as a nitrogen source for microbial protein synthesis, potentially enhancing the efficiency of rumen fermentation. novusint.commdpi.com Studies have shown that HMTBa supplementation can linearly increase the outflow of microbial nitrogen from the rumen. nih.gov

| Parameter | Control Group | HMTBa/HMBi Supplemented Group | Reference |

|---|---|---|---|

| Total VFA Concentration | Lower | Higher | frontiersin.org |

| Acetate Concentration | Lower | Higher | frontiersin.org |

| Butyrate (B1204436) Concentration | Lower | Higher | frontiersin.orgnih.gov |

| Propionate Concentration | Higher | Lower | nih.govpsu.edu |

| Microbial N Outflow | Lower | Linearly Increased with HMTBa | nih.gov |

Impact on Host Metabolism and Physiology

As a precursor to methionine, HMTBa and its analogues directly influence amino acid metabolism. By providing a readily available source of methionine, these compounds can support protein synthesis throughout the body. nih.govmdpi.com Studies in dairy cows have shown that feeding methionine hydroxy analog increased the levels of methionine, isoleucine, and leucine in the blood serum. nih.gov

In bovine mammary epithelial cells, HMBi supplementation has been shown to stimulate the production of proteins essential for translation initiation, leading to higher protein synthesis. nih.gov Furthermore, metabolomic studies have revealed that supplementation with methionine analogues can significantly alter the pathways of amino acid and carbohydrate metabolism, including phenylalanine, tryptophan, and tyrosine metabolism. dntb.gov.ua

A notable effect of HMTBa and its analogues is their ability to influence lipid metabolism, particularly milk fat synthesis in dairy cows. psu.edunih.govdellait.com Methionine is involved in lipid transport, acting as a methyl donor and potentially increasing blood triglycerides, which are a key substrate for milk fat synthesis. mdpi.com Feeding methionine hydroxy analog has been shown to increase triglycerides in the blood of dairy cows. nih.gov

HMTBa supplementation has been demonstrated to increase milk fat percentage and yield, especially in cows fed diets that could otherwise induce milk fat depression. nih.govpsu.edudellait.com The proposed mechanism involves the stabilization of rumen biohydrogenation pathways. novusint.comdellait.com Under certain dietary conditions, altered biohydrogenation can lead to the production of specific trans-fatty acid isomers, such as trans-10 C18:1, which inhibit milk fat synthesis in the mammary gland. novusint.comdellait.com HMTBa has been shown to decrease the concentration of trans-10 18:1 in both milk fat and rumen digesta, thereby preventing or mitigating milk fat depression. nih.govpsu.edu

| Study Finding | Control Group | HMTBa Supplemented Group | Reference |

|---|---|---|---|

| Milk Fat Percentage | 3.2% | 3.6% | nih.govpsu.edu |

| Milk Fat Yield (g/d) | 1,342 | 1,543 | nih.govpsu.edu |

| Milk Fat Concentration (High-Risk Diet) | 3.61% | 3.86% | dellait.com |

| Milk Fat Yield Increase (g/d) (High-Risk Diet) | - | 118 g/day higher | dellait.com |

| Concentration of trans-10 18:1 in Milk Fat | Higher | Decreased | nih.govpsu.edu |

Methyl Donor Activity in Cellular Processes

Analogues of Methyl 4-(methylthio)butyrate, such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), serve as precursors to the essential amino acid L-methionine. cambridge.orgresearchgate.net The biological utilization of these precursors is contingent on their conversion to L-methionine, a process that can begin in the intestine. cambridge.orgresearchgate.net Once formed, L-methionine is integral to several metabolic pathways. cambridge.org

A primary role of L-methionine is in transmethylation reactions, where it is converted to S-adenosylmethionine (SAM). SAM is a universal methyl donor, participating in the methylation of crucial molecules like creatine and phosphatidylcholine. cambridge.org Methionine also serves as a source of methyl groups which can influence gene expression by providing methyl donors for DNA methylation. frontiersin.org Furthermore, L-methionine is a fundamental component for protein synthesis. cambridge.org Studies utilizing Caco-2 intestinal cells have demonstrated that these cells can effectively convert HMTBA to L-methionine and subsequently incorporate it into cellular proteins. cambridge.org

Effects on Blood Metabolite Profiles and Enzyme Activities

Analogues of this compound, such as 2-hydroxy-4-(methylthio)butanoic acid isopropyl ester (HMBi), have been shown to influence blood metabolite profiles. In finishing beef cattle, increasing supplementation with HMBi led to a significant decrease in blood urea nitrogen (BUN) concentration. frontiersin.org This reduction in BUN is consistent with changes in crude protein apparent digestibility and increased average daily gain, suggesting improved nitrogen utilization. frontiersin.org BUN is primarily derived from ammonia-nitrogen in the rumen, which is generated from the degradation of dietary crude protein and the deamination of amino acids. frontiersin.org

The table below summarizes the observed effects of a this compound analogue on a key blood metabolite.

| Analogue | Observed Effect | Metabolite | Implication |

|---|---|---|---|

| 2-hydroxy-4-(methylthio)butanoic acid isopropyl ester (HMBi) | Significant Decrease | Blood Urea Nitrogen (BUN) | Improved nitrogen efficiency and protein utilization |

Signaling Pathway Modulation (e.g., mTOR pathway)

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism by integrating signals from nutrients and growth factors. nih.govmdpi.com mTOR forms two distinct protein complexes, mTOR complex 1 (mTORC1) and mTORC2, which regulate a wide array of fundamental cellular processes. researchgate.net mTORC1 is a primary regulator of anabolic processes such as protein and lipid synthesis, while suppressing catabolic processes like autophagy. researchgate.net

Analogues of this compound, specifically methionine, have been shown to modulate the mTOR signaling pathway. Research in dairy cows indicates that methionine can enhance milk protein synthesis through the mTOR signaling pathway. frontiersin.org This suggests that methionine and its precursors can act as signaling factors that promote nitrogen deposition and protein synthesis, potentially through the activation of mTOR. frontiersin.org The mTOR pathway is a critical component of oncogenic pathways, and its excessive activation can lead to uncontrolled cell proliferation. nih.gov

Intestinal Transport Mechanisms

Monocarboxylate Transporter 1 (MCT1) Mediated Transport across Cell Monolayers

The intestinal transport of butyrate, a compound structurally related to this compound, is mediated by specific carrier proteins. A primary transporter involved in this process is the Monocarboxylate Transporter 1 (MCT1), a member of the SLC16 family. nih.govbutyrose.it MCT1 facilitates the proton-linked transport of monocarboxylates across the cell membrane. nih.gov In the human colon, MCT1 is involved in the transport of butyrate across the apical membrane of colonocytes. butyrose.it

In addition to MCT1, other transporters such as the Sodium-coupled monocarboxylate transporter 1 (SMCT1) also mediate the influx of butyrate at the apical membrane of normal colon epithelial cells. elsevier.es However, there is evidence to suggest the involvement of other transporters as well. Studies in the rat intestinal epithelial cell line IEC-18 have indicated that while MCT1 does transport butyrate, Monocarboxylate Transporter 4 (MCT4) may function as the high-affinity butyrate transporter in these cells. researchgate.netnih.gov In these studies, siRNA-mediated knockdown of MCT1 inhibited butyrate uptake by up to 24%, whereas knockdown of MCT4 inhibited butyrate uptake by 40%. researchgate.netnih.gov In human colon adenocarcinoma cells, both MCT1 and MCT4 are expressed and contribute to butyrate transport. nih.gov

Proton-Dependent Transport and Interaction with Na+/H+ Exchanger (NHE3) Activity

The transport of butyrate into intestinal epithelial cells is a pH-dependent process. Studies using luminal membrane vesicles from pig and human colonic tissue have shown that butyrate transport is significantly enhanced at a lower extracellular pH (pH 5.5) compared to a higher pH (pH 8.0), indicating a proton-dependent mechanism. epa.gov This pH-activated transport suggests the involvement of a carrier protein that functions as an anion exchange process. epa.gov

Furthermore, the activity of the Na+/H+ exchanger 3 (NHE3), which is located at the apical membrane of intestinal epithelial cells, is functionally coupled to butyrate transport. nih.gov NHE3 plays a crucial role in electroneutral NaCl absorption in the intestinal tract. nih.gov The regulation of NHE3 activity is complex, involving transcriptional regulation, protein phosphorylation, and protein-protein interactions. nih.gov

Kinetic Characterization of Transport Mechanisms

Kinetic analyses of butyrate transport in intestinal cells have revealed the presence of multiple carrier-mediated systems with distinct affinities. In human colon adenocarcinoma cells, two primary mechanisms have been identified:

A high-affinity, low-capacity proton-monocarboxylate co-transporter. nih.gov

A low-affinity, high-capacity anion exchanger. nih.gov

The high-affinity system is particularly important at low butyrate concentrations and is primarily mediated by MCT1. nih.govnih.gov Conversely, the low-affinity transport is mediated by a butyrate/bicarbonate antiporter, with potential contributions from the anion exchanger 2 (AE2) and MCT4. nih.govnih.gov

The table below summarizes the kinetic parameters determined for butyrate transport in different experimental models.

| Transport System | Cell/Tissue Model | Apparent Km | Vmax |

|---|---|---|---|

| High-affinity proton-monocarboxylate co-transporter | BCS-TC2 human colon adenocarcinoma cells | 17.9 ± 4.0 µM | Not specified |

| Low-affinity anion exchanger | BCS-TC2 human colon adenocarcinoma cells | 109 ± 16 mM | Not specified |

| Saturable transport protein (likely MCT1) | Pig and human colonic luminal membrane vesicles | 14.8 ± 3.6 mM | 54 ± 14 nmol min-1 (mg protein)-1 |

Enzymatic Activity Modulation

The biological activity of this compound and its analogues can be understood in part through their interaction with specific enzymes. This section explores the modulation of enzymatic activity, focusing on carboxylesterases and the binding properties to odorant and pheromone-binding proteins.

Carboxylesterase Activity

Carboxylesterases (EC 3.1.1.1) are a class of enzymes that catalyze the hydrolysis of carboxylic esters to their corresponding alcohols and carboxylic acids. These enzymes are known to play a significant role in the metabolism of various xenobiotics, including drugs and environmental chemicals. While carboxylesterases primarily act on ester bonds, they have also been shown to hydrolyze thioester linkages.

The general reaction catalyzed by carboxylesterases is as follows: A carboxylic ester + H₂O ⇌ an alcohol + a carboxylate

The catalytic mechanism of carboxylesterases typically involves a catalytic triad of serine, histidine, and a carboxylic acid residue (aspartate or glutamate) in the active site. This mechanism is efficient for the hydrolysis of a wide range of ester-containing substrates. Computational studies have suggested that while the hydrolysis of esters is a highly favorable process, the hydrolysis of thioesters by carboxylesterases is less favorable and may not occur as readily under physiological conditions.

Due to the absence of specific research on the interaction between this compound and carboxylesterases, a data table detailing kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) or inhibition constants (Ki) cannot be provided at this time. Further research is required to elucidate the specific activity and potential inhibition or hydrolysis of this compound by various carboxylesterase isoforms.

Odorant and Pheromone Binding Properties (e.g., Aphrodisin)

Odorant-binding proteins (OBPs) are a class of small, soluble proteins found in the mucus of olfactory organs in both vertebrates and invertebrates. They are thought to play a crucial role in chemical communication by binding to, solubilizing, and transporting hydrophobic odorant and pheromone molecules to their corresponding receptors.

Aphrodisin is a specific protein found in the vaginal secretions of female hamsters that acts as a sexual pheromone, stimulating copulatory behavior in males. Structurally, aphrodisin is a member of the lipocalin superfamily, which is characterized by a β-barrel structure that forms a binding pocket for small, hydrophobic ligands.

Research has demonstrated that recombinant aphrodisin is capable of binding to small volatile molecules, including odorants and pheromones. Notably, one study revealed that dimeric recombinant aphrodisin can efficiently bind to methyl thiobutyrate. nih.gov This finding suggests that the thioether and ester moieties of compounds like this compound are compatible with the binding pocket of aphrodisin.

The binding of ligands to aphrodisin is a critical step in the pheromonal communication pathway. The protein acts as a carrier, transporting the bound ligand through the aqueous environment of the nasal mucus to the vomeronasal organ, where it can activate sensory neurons. While it has been established that methyl thiobutyrate binds to aphrodisin, detailed quantitative data on the binding affinity, such as the dissociation constant (Kd), for this compound or its close analogues are not available in the current scientific literature.

Studies on the natural ligands of aphrodisin have identified a mixture of long-chain fatty alcohols and a fatty acid, indicating that the binding pocket can accommodate molecules with significant hydrophobic character. The ability of methyl thiobutyrate to also bind suggests a degree of flexibility in the ligand specificity of aphrodisin.

Table of Ligand Binding to Aphrodisin

| Ligand | Binding Observed | Quantitative Data (e.g., Kd) |

| Methyl thiobutyrate | Yes nih.gov | Not Reported |

| 2-Isobutyl-3-methoxypyrazine | Yes nih.gov | Not Reported |

| Dimethyl disulfide | Yes nih.gov | Not Reported |

This table is based on currently available qualitative data. Further research employing techniques such as fluorescence binding assays or isothermal titration calorimetry would be necessary to determine the specific binding affinities of this compound and its analogues to aphrodisin.

Sophisticated Analytical Methodologies for the Detection and Quantification of Methyl 4 Methylthio Butyrate in Complex Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is an indispensable tool for the separation of Methyl 4-(methylthio)butyrate and its analogs from interfering substances within a sample matrix. The choice of chromatographic technique is largely dependent on the physicochemical properties of the analyte, such as volatility and polarity, and the nature of the sample matrix itself.

High-Performance Liquid Chromatography (HPLC) for Related Compounds (e.g., Calcium-DL-2-hydroxy-4-(methylthio)butyrate)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds. For compounds structurally related to this compound, such as its hydroxyl analog Calcium-DL-2-hydroxy-4-(methylthio)butyrate (CHMTB), Reverse-Phase HPLC (RP-HPLC) is a commonly employed method.

A study focused on the simultaneous estimation of CHMTB and Calcium-2-oxo-3-phenyl propionate in pharmaceutical tablets highlights a typical RP-HPLC setup. ijper.org The separation was achieved using a C18 column, which is a non-polar stationary phase, with a gradient elution of a mobile phase consisting of a buffer and an organic solvent like acetonitrile. ijper.org This methodology allows for the effective separation of the polar analytes from other components in the formulation. Detection is commonly performed using an ultraviolet (UV) detector set at a specific wavelength, for instance, 210 nm, where the analytes exhibit sufficient absorbance. ijper.org The retention time, the time it takes for an analyte to pass through the column, is a key parameter for identification. In one such validated method, the retention time for CHMTB was found to be approximately 7 minutes. ijper.org

| Parameter | Specification |

|---|---|

| Instrument | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Waters XBridge C18 (250 mm x 4.6 mm, 5µm particle size) |

| Mobile Phase | Binary mixture of Ammonium (B1175870) hydrogen sulphate buffer (pH 7.0) and Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV Detector |

| Detection Wavelength | 210 nm |

| Retention Time (CHMTB) | ~7 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Identification

For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column.

Volatile sulfur compounds (VSCs), including thioesters related to this compound, are key aroma components in many foods and beverages. derpharmachemica.comeuropa.eu For instance, research on pineapple aroma has identified numerous volatile compounds, including esters and sulfur-containing compounds like ethyl 3-(methylthio)propanoate, using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. nih.gov HS-SPME is a solvent-free sample preparation technique that concentrates volatile analytes from the headspace above a sample onto a coated fiber before injection into the GC system. derpharmachemica.comeuropa.eu

Once separated by the GC, the individual compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a unique chemical fingerprint that allows for the confident identification of the compound by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). chromatographyonline.com The NIST WebBook provides mass spectrometry data for this compound, which serves as a reference for its identification in complex samples. chromatographyonline.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Complex Volatile Mixtures

When analyzing highly complex volatile mixtures, such as those found in food aromas, fragrances, or environmental samples, conventional one-dimensional GC-MS may not provide sufficient resolution to separate all individual components. researchgate.netnih.gov In such cases, Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) offers significantly enhanced separation power. nih.govresearchgate.netnih.gov

GCxGC utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. nih.gov The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second column for a fast, secondary separation. nih.gov This process creates a two-dimensional chromatogram, where compounds are separated based on two independent properties (e.g., volatility and polarity). ajpaonline.com This greatly increases the peak capacity and allows for the separation of co-eluting compounds that would overlap in a one-dimensional system. researchgate.net When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which offers fast acquisition speeds, GCxGC-TOFMS becomes a powerful tool for the detailed characterization of complex matrices, enabling the identification of hundreds or even thousands of compounds in a single run. ijper.orgnih.govajpaonline.com

Advanced Detection and Quantification Methods

Beyond standard detection, specialized methods are employed for specific research objectives, such as tracing metabolic pathways or ensuring the rigorous quality control of analytical measurements according to international standards.

Radiometric Detection in Metabolic Tracing Studies

Radiometric detection is a highly sensitive technique used in metabolic studies to trace the fate of a compound within a biological system. This involves labeling the molecule of interest, such as the related compound 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), with a radioisotope like Carbon-14 (¹⁴C). researchgate.netnih.gov

In animal nutrition research, ¹⁴C-labeled HMTBA has been used to study its absorption and metabolism. researchgate.net For example, studies in broiler chicks involved administering ¹⁴C-HMTBA directly into the hindgut to measure its absorption rate. researchgate.net By tracking the radiolabel in plasma and tissues, researchers confirmed that HMTBA is absorbed into the bloodstream and subsequently incorporated into protein. researchgate.net Another study used ¹⁴C-labeled DL-methionine and its hydroxy analog to investigate their metabolization in chicks, measuring ¹⁴CO₂ excretion and the distribution of radioactivity in various tissues. nih.gov Such experiments are crucial for understanding how these methionine precursors are converted to L-methionine within the body. nih.gov These studies demonstrate that radiometric detection provides definitive evidence of the absorption, distribution, metabolism, and excretion of the target compound.

Method Validation for Precision, Linearity, Robustness, and Accuracy (e.g., per ICH guidelines)

For an analytical method to be considered reliable and suitable for its intended purpose, particularly in quality control settings, it must undergo a rigorous validation process. The International Council for Harmonisation (ICH) provides guidelines (specifically Q2(R2)) that outline the parameters to be evaluated. ijper.orgeuropa.eu These parameters ensure the method's performance is well-documented and consistent.

A validated RP-HPLC method for Calcium-DL-2-hydroxy-4-(methylthio)butyrate (CHMTB) provides a practical example of this process. ijper.org The validation assesses several key characteristics:

Precision: This evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD).

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is confirmed by a high correlation coefficient (r²) from a linear regression analysis of analyte concentration versus peak area. ijper.org For the CHMTB method, the r² was 0.9998, indicating excellent linearity over the 50-150% operating range. ijper.org

Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition). The RSD of the results under these varied conditions should remain low, demonstrating the method's reliability during normal use. ijper.org

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a sample and the percentage recovered is calculated. For the CHMTB method, recovery was within the 98-102% range, indicating high accuracy. ijper.org

| Validation Parameter | Objective | Example Finding |

|---|---|---|

| Specificity | To ensure the signal measured is from the target analyte without interference. | Method found to be specific. |

| Precision | To assess the repeatability and intermediate precision of the method. | Method found to be precise. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) of 0.9998 over a 50-150% range. |

| Robustness | To evaluate the method's reliability with minor changes in parameters. | Method found to be robust. |

| Accuracy | To determine how close the measured value is to the true value. | Percentage recovery was within 98-102%. |

By adhering to these validation principles, analytical laboratories can ensure the generation of high-quality, reliable, and accurate data for the analysis of this compound and its related compounds. ijper.org

Sample Preparation and Extraction Techniques for Volatile Compounds

The accurate detection and quantification of volatile compounds such as this compound in complex matrices necessitate sophisticated and optimized sample preparation techniques. These methods are crucial for isolating target analytes from interfering matrix components, concentrating them to detectable levels, and ensuring their efficient transfer to analytical instruments. The choice of technique depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the analytical objectives. For volatile and semi-volatile compounds, techniques that minimize solvent use and reduce the risk of thermal degradation are often preferred.

Headspace Solid Phase Microextraction (HS-SPME)

Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation method widely used for the analysis of volatile and semi-volatile organic compounds in various matrices. news-medical.netmdpi.com The technique integrates sampling, extraction, and concentration into a single step. mdpi.com It involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) of a sample vial. news-medical.netmdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed or absorbed by the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis. news-medical.net

The efficiency of HS-SPME is influenced by several parameters, including the type of fiber coating, extraction temperature, extraction time, sample volume, and the ionic strength of the sample matrix. nih.gov Optimization of these parameters is critical to achieve high sensitivity and accuracy. mdpi.commdpi.com For sulfur-containing compounds, which can be highly volatile and present at trace levels, HS-SPME offers significant advantages over traditional extraction methods by minimizing sample manipulation and avoiding the use of organic solvents. frontiersin.org

Research on the volatile profiles of fruits like pineapple, where sulfur-containing esters are key aroma contributors, frequently employs HS-SPME. nih.govishs.orgscielo.br Studies have shown that Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are particularly effective for trapping highly volatile sulfur compounds. nih.gov The optimization process often involves a systematic evaluation of parameters to maximize the extraction of target analytes. nih.gov For instance, in the analysis of volatile compounds in Chinese chive, a comprehensive optimization of seven HS-SPME parameters was conducted to enhance the extraction of sulfur-containing compounds. mdpi.com

Table 1: Optimized HS-SPME Parameters for Volatile Compound Analysis in a Food Matrix This table presents an example of optimized conditions derived from research on volatile compound extraction, illustrating the typical parameters that are controlled to achieve maximum extraction efficiency.

| Parameter | Optimized Condition | Purpose |

|---|---|---|

| SPME Fiber | 85 μm CAR/PDMS | Effective for adsorbing small, volatile sulfur and organic compounds. mdpi.comfrontiersin.org |

| Extraction Temp. | 47.5 - 70 °C | Increases the vapor pressure of analytes, facilitating their transfer to the headspace. mdpi.comnih.gov |

| Extraction Time | 33 - 50 min | Allows for sufficient partitioning of analytes from the sample to the fiber coating. mdpi.comnih.gov |

| Equilibration Time | 15 min | Ensures a stable equilibrium is reached between the sample and the headspace before fiber exposure. mdpi.com |

| Desorption Time | 5 min | Ensures complete transfer of analytes from the SPME fiber to the GC injector. mdpi.com |

| Ionic Strength | Addition of Na₂SO₄ | "Salting-out" effect reduces the solubility of organic volatiles in the aqueous phase, driving them into the headspace. mdpi.com |

Green Extraction Technologies for Natural Products

In recent years, there has been a significant shift towards "green" extraction techniques that reduce or eliminate the use of hazardous solvents, decrease energy consumption, and minimize environmental impact. extractionmagazine.comfrontiersin.org These modern methods are designed to be more sustainable and efficient compared to conventional techniques like hydrodistillation or solvent extraction. extractionmagazine.comspringernature.com For the extraction of valuable natural products, including volatile aroma compounds from plant materials, several green technologies have been developed and successfully applied.

Supercritical Fluid Extraction (SFE) is one of the most prominent green extraction techniques. eopaa.com.au It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov Supercritical CO₂ is non-toxic, non-flammable, inexpensive, and can be easily removed from the extract by simple depressurization, leaving no solvent residue. ufrn.br By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract target compounds. nih.gov SFE has been successfully used to extract essential oils and aroma compounds from various natural sources, including pineapple peels and husks, yielding high-quality extracts. nih.govufrn.br Research has shown SFE can produce a higher yield of essential oil from pineapple peels compared to traditional hydrodistillation. biointerfaceresearch.com

Ultrasound-Assisted Extraction (UAE) is another efficient and green method that uses high-frequency sound waves (>20 kHz) to facilitate the extraction of bioactive compounds from plant matrices. nih.govfoodsciencejournal.com The mechanical effects of ultrasound, such as acoustic cavitation, cause the disruption of plant cell walls, enhancing the release of intracellular contents and improving mass transport of the solvent into the plant material. nih.gov Key advantages of UAE include reduced extraction time, lower energy consumption, and decreased solvent volume compared to conventional methods. foodsciencejournal.commdpi.com This technique has been effectively applied to extract a wide range of compounds, including phenolics, aromas, and polysaccharides from fruit and vegetable by-products. nih.govresearchgate.net

The selection of a green extraction technology depends on the target compounds and the source material. These methods represent a sustainable approach to obtaining high-value natural products for use in various industries.

Table 2: Comparison of Green Extraction Technologies for Natural Volatiles This table summarizes and compares key aspects of two prominent green extraction technologies used for natural products.

| Feature | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) |

|---|---|---|

| Principle | Utilizes a supercritical fluid (e.g., CO₂) as a tunable solvent. | Employs high-frequency sound waves to induce cavitation and disrupt cell matrices. nih.gov |

| Primary Solvent | Supercritical CO₂ (often with a co-solvent like ethanol). nih.gov | Typically uses green solvents like water, ethanol, or water-ethanol mixtures. nih.gov |

| Advantages | Solvent-free final product, high selectivity, moderate operating temperatures. eopaa.com.auufrn.br | Reduced extraction time and temperature, lower energy and solvent consumption, increased yield. nih.govfoodsciencejournal.com |

| Typical Conditions | Temperature: 40-60 °C; Pressure: 100-350 bar. nih.gov | Frequency: 20-100 kHz; Temperature: 20-70 °C. extractionmagazine.commdpi.com |

| Application | Extraction of essential oils, flavors, and heat-sensitive compounds. nih.govbiointerfaceresearch.com | Extraction of polyphenols, carotenoids, and other bioactive compounds from plant by-products. nih.govmdpi.com |

Environmental Fate and Green Chemistry Considerations in the Production and Lifecycle of Methyl 4 Methylthio Butyrate

Sustainable Synthesis and Process Optimization

The industrial production of methyl 4-(methylthio)butyrate and its analogues, such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), traditionally relies on petroleum-based feedstocks and can involve hazardous reagents. rsc.orgrsc.org In alignment with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthesis routes that improve energy efficiency, utilize safer solvents, and minimize waste. rsc.org

Energy-Saving and Environmentally Friendly Preparation Methods for Analogues

Conventional synthesis of thioesters often involves the condensation of thiols and carboxylic acids using dehydrating agents, or the reaction of acid chlorides with thiol salts, which can generate significant waste. wikipedia.org Green chemistry approaches aim to circumvent these issues by employing alternative catalysts, solvents, and energy sources.

Efforts to create more sustainable methods for thioester synthesis include the use of safer coupling reagents and greener solvents like cyclopentanone. wikipedia.org The direct reaction of tertiary thioamides with alkyl halides in water, a green solvent, has been shown to produce thioesters in excellent yields. rsc.orgresearchgate.net This method is notable for its operational simplicity and reduced environmental impact. rsc.orgresearchgate.net Other innovative techniques include using microwave irradiation and solid-phase synthesis (physical grinding), which can reduce reaction times and eliminate the need for conventional solvents. rsc.org

For analogues like HMTBA, a key precursor to its methyl ester, sustainable pathways are being explored that start from bio-based feedstocks instead of the traditional petroleum-derived propene. rsc.orgrsc.org One such approach involves the conversion of sugars to obtain the necessary chemical precursors. google.com These bio-based routes result in products with a higher natural carbon (¹⁴C) content, distinguishing them from their petrochemical counterparts. google.com

Interactive Data Table: Comparison of Synthesis Methods for Thioesters and Analogues

| Method | Key Features | Advantages | Source(s) |

| Conventional Condensation | Carboxylic acid + thiol with dehydrating agent (e.g., DCC). | Well-established method. | wikipedia.org |

| Acid Chloride Route | Acid chloride + alkali metal salt of a thiol. | Common laboratory route. | wikipedia.org |

| Green Condensation | Safer coupling reagents (e.g., T3P) and greener solvents (e.g., cyclopentanone). | Improved sustainability profile. | wikipedia.org |

| Aqueous Synthesis | Tertiary thioamides + alkyl halides in water with catalysts. | Uses water as a solvent, eco-friendly. | rsc.orgresearchgate.net |

| Bio-based Feedstocks | Conversion of sugars to produce HMTBA precursors. | Utilizes renewable resources, reduces fossil fuel dependence. | google.com |

Minimization of By-product Formation and Waste Management in Industrial Processes

Industrial processes for producing HMTBA esters are being optimized to reduce waste and improve efficiency. One significant advancement is the direct esterification of 2-hydroxy-4-methylthiobutyric acid obtained from the hydrolysis of 2-hydroxy-4-methylthiobutyronitrile, without an intermediate purification step. google.comwipo.int This integration avoids the need for additional large-scale equipment and the associated energy consumption and waste generation. google.com The process involves reacting the crude acid with an alcohol in the presence of an acid catalyst, with continuous removal of water to drive the reaction toward the ester product, achieving yields of over 95%. google.com

Waste management in these processes involves treating the resulting product stream to isolate the ester. This can be achieved through liquid-liquid extraction or distillation. google.com For example, after hydrolysis and extraction with an organic solvent, the aqueous phase containing sulfate (B86663) by-products can be separated for treatment or potential regeneration. google.com Process improvements also focus on minimizing the formation of region-isomeric by-products, which can be a challenge in certain synthesis routes like those involving free radical additions. google.com

Environmental Mobility and Persistence Assessment

The environmental behavior of a chemical is largely governed by its physical and chemical properties, such as volatility, water solubility, and its tendency to sorb to soil and sediment.

Volatility and Water Solubility in Environmental Contexts

This compound is a colorless liquid with a boiling point of 110 °C at 20 mmHg and an estimated vapor pressure of 0.311 mmHg at 25 °C. nih.govthegoodscentscompany.com These properties suggest a moderate volatility, indicating that the compound can partition between the atmosphere and terrestrial or aquatic environments.

Its solubility in water is reported as low or insoluble. nih.gov One source estimates the water solubility to be 4,534 mg/L at 25 °C, while another predicts a value of 3.74 g/L. thegoodscentscompany.comfoodb.ca This limited but notable solubility implies that direct dissolution in water bodies and transport within aqueous systems is a relevant environmental pathway.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₆H₁₂O₂S | - | nih.gov |

| Molecular Weight | 148.22 | g/mol | chemeo.com |

| Boiling Point | 110 | °C @ 20 mmHg | nih.govthegoodscentscompany.com |

| Vapor Pressure | 0.311 | mmHg @ 25 °C (est.) | thegoodscentscompany.com |

| Water Solubility | Insoluble; 3.74 - 4.53 g/L (est.) | - | nih.govthegoodscentscompany.comfoodb.ca |

| logP (Octanol/Water Partition Coefficient) | 1.4 (XLogP3); 1.225 (est.) | - | nih.govthegoodscentscompany.com |

Soil Penetration and Aquatic Behavior

The potential for a chemical to move through soil or partition into aquatic sediment is often predicted using the octanol-water partition coefficient (logP or logKow). For this compound, the computed XLogP3 value is 1.4, with other estimates around 1.2. nih.govthegoodscentscompany.com A logP value in this range suggests a moderate tendency to adsorb to organic matter in soil and sediment.

Compounds with low to moderate logP values are generally considered to have the potential for mobility in soil, meaning they can leach from the soil surface into groundwater. wikipedia.org The sorption to soil tends to increase with the length of the carbon chain in related compounds. wikipedia.org In aquatic systems, the compound would be distributed between the water column and sediment, with its limited water solubility and moderate logP value suggesting that both phases are important. Hydrolysis and biodegradation are expected to be significant fate processes in both soil and aquatic environments. ntis.govresearchgate.net

Biodegradation and Environmental Transformation Pathways

Organosulfur compounds like this compound can be transformed in the environment through various biotic and abiotic processes. Microbial degradation is a primary pathway for the breakdown of such organic molecules in soil and water. nih.goviaea.org

The biodegradation of this compound likely proceeds through several steps. A primary step would be the hydrolysis of the ester bond, catalyzed by microbial esterases, to yield methanol (B129727) and 4-(methylthio)butyric acid. This is a common metabolic reaction for ester-containing compounds. ntis.gov

The resulting 4-(methylthio)butyric acid would then be further metabolized. The sulfur atom in the thioether group is susceptible to microbial oxidation. nih.gov Studies on other organosulfur compounds show that microorganisms, such as Thiobacillus, can oxidize the sulfur moiety. nih.gov The degradation pathway can lead to the formation of sulfoxides and sulfones, and ultimately to the mineralization of sulfur as sulfate (SO₄²⁻). nih.govresearchgate.net Alternatively, under certain conditions, the sulfur can be assimilated by microorganisms into sulfur-containing amino acids. nih.gov The butyrate (B1204436) portion of the molecule is expected to be readily biodegradable through beta-oxidation, a common metabolic pathway for fatty acids, ultimately entering central metabolic cycles like the Krebs cycle.

Assessment of Degradability in Wastewater Treatment Plants

Wastewater treatment plants (WWTPs) are crucial in mitigating the environmental impact of industrial and domestic effluents. The removal of organic compounds like this compound in these facilities can occur through various physical, chemical, and biological processes. For a soluble and volatile compound, biological degradation by the activated sludge microflora is the most significant removal pathway.

The degradation of this compound in a WWTP is anticipated to proceed in a stepwise manner. The initial and most probable step is the hydrolysis of the methyl ester bond. This reaction can be catalyzed by non-specific esterase enzymes, which are abundant in the microbial communities of activated sludge. This hydrolysis would yield methanol and 4-(methylthio)butyric acid.

Following the initial hydrolysis, the resulting products would undergo further microbial degradation. Methanol is a readily biodegradable substance that can be utilized by a wide range of microorganisms as a carbon and energy source. The degradation of 4-(methylthio)butyric acid is expected to proceed via pathways known for the breakdown of other organosulfur compounds. Volatile organic sulfur compounds (VOSCs) are known to be treated in WWTPs, with biotechnological techniques such as biofilters and activated sludge processes showing effectiveness in their removal. nih.gov

Under anaerobic conditions, which can be found in certain stages of wastewater treatment, VOSCs such as methanethiol (B179389) and dimethylsulfide are known to be degraded primarily by methanogenic archaea. nih.gov Sulfate-reducing bacteria can also contribute to the degradation of these compounds, albeit at slower rates. nih.gov The thioether linkage in 4-(methylthio)butyric acid could potentially be cleaved by specific enzymes, leading to the formation of methanethiol and a four-carbon chain that can be further metabolized.

Table 1: Predicted Degradation Steps of this compound in Wastewater Treatment

| Step | Predicted Reaction | Key Microbial Players/Enzymes | Resulting Products |

| 1 | Hydrolysis of the ester bond | Esterases | Methanol and 4-(methylthio)butyric acid |

| 2a | Aerobic degradation of methanol | Methylotrophic bacteria | Carbon dioxide and water |

| 2b | Aerobic/Anaerobic degradation of 4-(methylthio)butyric acid | Diverse bacteria and archaea | Methanethiol, butyric acid derivatives |

| 3 | Further metabolism of intermediates | Various microorganisms | Carbon dioxide, water, methane, sulfide |

Microbial Degradation in Natural Environments

In natural environments such as soil and water, the microbial degradation of this compound is the principal mechanism for its removal. The process is likely to be initiated by microorganisms that produce extracellular enzymes capable of hydrolyzing the ester linkage.

The fate of the resulting 4-(methylthio)butyric acid in soil and water would be dependent on the local microbial community and environmental conditions. The metabolism of structurally similar compounds, such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), which is used as a methionine supplement in animal feed, provides insights into potential degradation pathways. frontiersin.org Microorganisms in various environments have evolved to utilize a wide range of organic compounds as sources of carbon, sulfur, and energy.

The thioether bond in 4-(methylthio)butyric acid can be targeted by various microbial enzymes. For instance, some bacteria are known to possess enzymes that can cleave thioether bonds. The degradation of the butyrate portion of the molecule is expected to follow the well-established beta-oxidation pathway for fatty acids.

The rate of microbial degradation in natural environments is influenced by factors such as temperature, pH, oxygen availability, and the presence of other nutrients. In aerobic environments, the complete mineralization to carbon dioxide, water, and sulfate is the expected outcome. In anaerobic environments, the degradation may lead to the formation of methane, carbon dioxide, and sulfide. nih.gov

It is important to note that while the general principles of ester hydrolysis and thioether metabolism suggest that this compound is biodegradable, the actual rate and extent of its degradation in specific environments would require experimental verification.

Table 2: Key Factors Influencing Microbial Degradation in Natural Environments

| Factor | Influence on Degradation |

| Microbial Community | Presence of organisms with esterase and thioether-cleaving capabilities is essential. |

| Oxygen Availability | Determines whether aerobic or anaerobic degradation pathways will dominate. |

| Temperature | Affects microbial activity and enzyme kinetics, with optimal temperatures leading to faster degradation. |

| pH | Influences microbial growth and enzyme stability. |

| Nutrient Availability | Presence of other essential nutrients (e.g., nitrogen, phosphorus) can enhance microbial activity. |

| Compound Concentration | High concentrations may be inhibitory to some microorganisms. |

Q & A

Q. What are the key physicochemical properties and analytical characterization methods for Methyl 4-(methylthio)butyrate?

this compound (CAS 53053-51-3) has the molecular formula C₆H₁₂O₂S (MW 148.223) and is characterized by its sulfur-containing functional group. Analytical methods include:

- Gas Chromatography (GC) : Retention indices vary with column type:

- Mass Spectrometry : NIST reference data (NIST Standard Reference Database 69) provides fragmentation patterns for structural validation .

- Safety Handling : Follow GHS Warning guidelines for thioether compounds, including proper ventilation and protective equipment .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation requires:

- Chromatographic Analysis : Compare GC retention times and RI values to NIST reference data .

- Spectral Data : Use NMR (¹H/¹³C) to confirm molecular structure (e.g., methyl ester protons at δ ~3.6–3.7 ppm and methylthio protons at δ ~2.1 ppm). IR can confirm ester C=O stretching (~1740 cm⁻¹) .

- Microanalysis : Verify elemental composition (C, H, S) against theoretical values for C₆H₁₂O₂S .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing synthetic routes to this compound?

Key factors include:

- Reagent Selection : Use methylthiolation agents (e.g., methyl disulfide) under controlled conditions to avoid over-sulfidation.

- Catalysis : Transition-metal catalysts (e.g., Pd/C) may enhance esterification efficiency but require inert atmospheres to prevent oxidation .

- Temperature Gradients : GC data suggests non-polar columns require higher temperatures (e.g., 100–250°C) for optimal separation, influencing reaction workup design .

Q. How can contradictory retention indices in GC analyses be resolved for this compound?

Discrepancies in RI values (e.g., 1098 vs. 1636) arise from column polarity and temperature programming. To resolve:

Q. What are the challenges in characterizing sulfur-containing byproducts during synthesis?

Thioether derivatives like this compound are prone to oxidation, forming sulfoxides or sulfones. Mitigation strategies include:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation.

- TLC Monitoring : Use silica gel plates with iodine staining to detect sulfur-containing intermediates .

- High-Resolution MS : Differentiate byproduct masses (e.g., +16 Da for sulfoxides) .

Methodological Guidance

Q. What protocols are recommended for NMR assignment of this compound?

- ¹H NMR : Assign methylthio (SCH₃) protons as a singlet at δ ~2.1 ppm, ester methyl (COOCH₃) as a singlet at δ ~3.6–3.7 ppm, and butyrate chain protons as multiplets (δ ~1.7–2.5 ppm).

- ¹³C NMR : Confirm carbonyl (C=O) at δ ~170 ppm and methylthio carbon at δ ~15–20 ppm .

Q. How should researchers design stability studies for this compound in aqueous solutions?

Q. What computational methods support the structural analysis of this compound?

- DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts using software like Gaussian or ORCA.

- Molecular Dynamics : Simulate interactions with enzymes or solvents to guide derivatization strategies .

Data Interpretation and Reporting

Q. How should conflicting spectral data be addressed in publications?

Q. What ethical and reporting standards apply to studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.